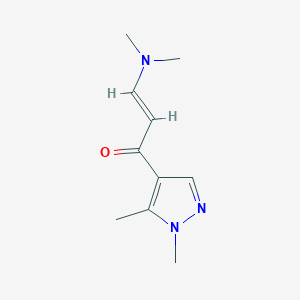

(2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one

Vue d'ensemble

Description

(2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Analyse Des Réactions Chimiques

Functional Group Reactivity

The compound’s reactivity stems from its enaminone structure, which combines nucleophilic (dimethylamino group) and electrophilic (carbonyl group) sites. Key reactions include:

-

Nucleophilic Addition/Elimination : The dimethylamino group (N(CH₃)₂) acts as a nucleophile, enabling reactions with electrophiles (e.g., aldehydes, ketones). Conversely, under acidic conditions, the amino group can undergo elimination to form conjugated systems .

-

Electrophilic Attack : The carbonyl group (C=O) participates in condensations (e.g., Claisen-Schmidt) or Michael additions with enolates .

-

Pyrazole Ring Interactions : The pyrazole moiety can engage in aromatic substitution or coordination chemistry, influenced by its nitrogen atoms .

Condensation Reactions

The prop-2-en-1-one moiety undergoes Claisen-Schmidt condensation with aromatic aldehydes to form chalcones. For example, reaction with benzaldehyde in ethanol/NaOH produces α,β-unsaturated ketones, with yields up to 88% .

Coupling Reactions

The dimethylamino group facilitates coupling with diazonium salts (e.g., Ar-N=N⁺), forming hydrazones or aromatic derivatives. For instance, reaction with benzenediazonium chloride yields products with distinct spectroscopic features (δ ~14.39 ppm for NH in ¹H NMR) .

Stability and Degradation

The compound is stable under standard conditions but decomposes in strong acids/bases. This behavior is attributed to the sensitivity of the enaminone system to hydrolysis or tautomerization.

Hydrogen Bonding

Intramolecular hydrogen bonds (e.g., OH⋯O=C) stabilize the molecule, as observed in crystallographic studies of analogous compounds. These interactions influence reactivity by modulating electron density .

π-π Stacking

Pyrazole rings in the crystal lattice exhibit π-π interactions (centroid distance ~3.59 Å), which may affect solubility and reaction kinetics .

Experimental Validation

Reactions are typically monitored using:

-

NMR : Shifts in δ ~9.75 ppm (s, 1H, CHO) confirm carbonyl integrity .

-

Mass Spectrometry : Molecular ion peaks (e.g., m/z 242) validate product formation .

Comparison of Reactivity with Analogous Compounds

| Feature | Present Compound | Analogous Derivatives |

|---|---|---|

| Nucleophilic Site | Dimethylamino group | Hydroxyl or other amino groups |

| Electrophilic Site | Prop-2-en-1-one carbonyl | Varying carbonyl reactivity |

| Aromatic Interactions | Pyrazole ring with π-π stacking potential | Pyridine or thiophene derivatives |

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies indicate that modifications to the pyrazole structure can enhance antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli . The compound's ability to disrupt microbial cell membranes or inhibit specific metabolic pathways is under investigation.

Anticancer Potential

Pyrazole derivatives are being explored for their anticancer properties. In vitro studies on various cancer cell lines have demonstrated that compounds similar to (2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one can induce apoptosis in cancer cells . The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is another area of research. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties .

Herbicidal Activity

Compounds based on the pyrazole framework have been evaluated for their herbicidal properties. Research indicates that such compounds can effectively inhibit the growth of certain weeds by interfering with their metabolic processes . This makes them potential candidates for developing new herbicides that are less harmful to crops.

Plant Growth Regulators

In addition to herbicidal activity, pyrazole derivatives may serve as plant growth regulators. They can enhance crop yield and resilience by modulating plant hormonal pathways . Studies are ongoing to explore these effects in various agricultural settings.

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its use in synthesizing functional materials such as polymers and coatings. Its ability to undergo polymerization reactions can lead to materials with enhanced mechanical properties and thermal stability .

Photovoltaic Devices

Recent studies suggest that pyrazole-based compounds can be incorporated into organic photovoltaic devices due to their favorable electronic properties. This application could lead to the development of more efficient solar cells .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | [Prabhakar et al., 2024] | Demonstrated efficacy against bacterial strains |

| Anticancer Potential | [MDPI, 2020] | Induced apoptosis in multiple cancer cell lines |

| Herbicidal Activity | [Silva & Silva, 2024] | Effective growth inhibition in target weeds |

| Material Science | [PMC9267128, 2022] | Enhanced mechanical properties in synthesized polymers |

Mécanisme D'action

The mechanism of action of (2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The compound’s molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of (2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one.

3-(Dimethylamino)prop-2-en-1-one: Another precursor used in the synthesis.

Other Pyrazole Derivatives:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Activité Biologique

The compound (2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 192.22 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Several studies have investigated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as:

- Inhibition of cell proliferation : Studies have shown that pyrazole derivatives can significantly reduce the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Targeting specific pathways : Some derivatives have been identified as inhibitors of key signaling pathways involved in tumor growth, such as the MAPK and PI3K/Akt pathways.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of pyrazole compounds. For instance, this compound has shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study 1: Anticancer Activity

In a controlled study involving various cancer cell lines (e.g., breast cancer MCF-7 and prostate cancer PC-3), this compound demonstrated significant cytotoxic effects. The IC50 values were determined to be around 10 µM for MCF-7 cells and 15 µM for PC-3 cells, indicating potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| PC-3 | 15 |

Case Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting that the compound could serve as a lead for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound may activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic processes within bacteria and cancer cells.

Propriétés

IUPAC Name |

(E)-3-(dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-9(7-11-13(8)4)10(14)5-6-12(2)3/h5-7H,1-4H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCAQJJZSMDMKA-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)C(=O)/C=C/N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.